5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the condensation of 2-aminopyridine with an appropriate aryl ketone in the presence of a base. This is followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as potassium persulfate and iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-tuberculosis and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to inhibit the activity of certain enzymes critical for the survival of Mycobacterium tuberculosis . The compound’s trifluoromethoxy group enhances its binding affinity to these targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Another imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Used as an anxiolytic agent.
Q203: An imidazo[1,2-a]pyridine derivative with potent anti-tuberculosis activity.
Uniqueness
5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is unique due to its trifluoromethoxy group, which imparts enhanced lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, particularly in the treatment of infectious diseases and cancer .
Properties
Molecular Formula |
C15H11F3N2O |
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Molecular Weight |
292.26 g/mol |
IUPAC Name |
5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-10-3-2-4-14-19-13(9-20(10)14)11-5-7-12(8-6-11)21-15(16,17)18/h2-9H,1H3 |
InChI Key |
GLGAEAVFYANOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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